molecular formula C8H11N3O2 B6205663 rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis CAS No. 2753425-69-1

rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis

Cat. No. B6205663
CAS RN: 2753425-69-1
M. Wt: 181.2
InChI Key:
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Description

Rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis, also known as (1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)-1-cyclobutancarboxylic acid, cis, is a chiral compound that has been studied in recent years for its potential applications in the fields of organic synthesis and medicinal chemistry. It is a chiral molecule, meaning it has two different forms, and its properties can be used to create a range of compounds with different properties. This compound has been used in the synthesis of a variety of organic compounds, as well as in medicinal research.

Scientific Research Applications

Rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis has been extensively studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of a variety of organic compounds, such as chiral auxiliaries, chiral catalysts, and chiral ligands. Additionally, it has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.

Mechanism of Action

Rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis is a chiral molecule, meaning it has two different forms. The cis and trans isomers of the compound have different properties and can interact with different molecules in different ways. For example, the cis isomer can act as a chiral ligand, while the trans isomer can act as a chiral catalyst. The cis isomer can also act as a chiral auxilary, while the trans isomer can act as a chiral inhibitor.
Biochemical and Physiological Effects
Rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the cis isomer of the compound can act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, the cis isomer has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. These leukotrienes are involved in a variety of inflammatory processes.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis has several advantages and limitations for lab experiments. One advantage is that the compound is easily synthesized from readily available starting materials. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is a racemic mixture, meaning it contains both cis and trans isomers, which can complicate the interpretation of results. Additionally, the compound is not soluble in many common solvents, which can limit its use in certain experiments.

Future Directions

The potential applications of Rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis are still being explored. Possible future directions include further research into the compound’s potential as an inhibitor of cyclooxygenase-2 and 5-lipoxygenase, as well as its potential as a chiral ligand, chiral catalyst, and chiral auxilary. Additionally, further research into the compound’s solubility in different solvents and its stability in different environments could be beneficial. Finally, further research into the compound’s potential applications in the fields of medicinal chemistry and organic synthesis could yield valuable insights.

Synthesis Methods

Rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis can be synthesized from the reaction of 4-methyl-4H-1,2,4-triazol-3-yl bromide and cyclobutane-1-carboxylic acid. The reaction takes place in the presence of a base such as potassium carbonate and is followed by a dehydration reaction. The resulting product is a racemic mixture of the cis and trans isomers of the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis involves the following steps: protection of the carboxylic acid group, formation of the cyclobutane ring, introduction of the triazole group, and removal of the protecting group.", "Starting Materials": [ "Methyl 2-bromopropionate", "Sodium hydride", "Cyclobutanecarboxylic acid", "4-methyl-1H-1,2,4-triazole-3-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting cyclobutanecarboxylic acid with methyl 2-bromopropionate and sodium hydride in DMF to form methyl cyclobutanecarboxylate.", "Step 2: Formation of the cyclobutane ring by reacting methyl cyclobutanecarboxylate with sodium hydride in DMF to form the corresponding cyclobutane.", "Step 3: Introduction of the triazole group by reacting 4-methyl-1H-1,2,4-triazole-3-carboxylic acid with DCC and the protected cyclobutane in DMF to form the corresponding triazole ester.", "Step 4: Removal of the protecting group by reacting the triazole ester with methanol and HCl to form the corresponding triazole carboxylic acid.", "Step 5: Formation of the cis isomer by reacting the triazole carboxylic acid with NaOH and diethyl ether to form rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis." ] }

CAS RN

2753425-69-1

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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